molecular formula C15H11NO3S2 B4181967 METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B4181967
M. Wt: 317.4 g/mol
InChI Key: VUTJNKUSQPLOCJ-UHFFFAOYSA-N
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Description

Methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety, which is a sulfur-containing aromatic ring, and a thiophene ring, another sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The thiophene ring is then introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any present carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate
  • Methyl N-(1-benzothien-3-ylcarbonyl)glycinate

Uniqueness

Methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate is unique due to its specific arrangement of the benzothiophene and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-(1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-19-15(18)13-11(6-7-20-13)16-14(17)10-8-21-12-5-3-2-4-9(10)12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJNKUSQPLOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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